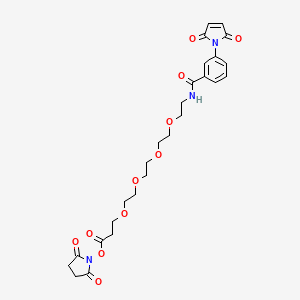
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
描述
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is a useful research compound. Its molecular formula is C26H31N3O11 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
The compound interacts with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations . These interactions play a crucial role in the regulation of various biochemical reactions, including signal transduction and ion transport .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to improve monoclonal antibody production in Chinese hamster ovary cells . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits calcium currents mediated by Cav 1.2 (L-type) channels, which is believed to be its primary mechanism of action .
Temporal Effects in Laboratory Settings
Over time, the compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that it has a stable effect on cellular function over time.
Dosage Effects in Animal Models
While specific dosage effects of the compound in animal models have not been extensively studied, related compounds have shown potent anticonvulsant properties and favorable safety profiles in animal seizure models .
Metabolic Pathways
The compound is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors
生物活性
The compound 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS No. [1433997-01-3]) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and multiple functional groups that suggest potential interactions with biological systems. The molecular formula is , with a molecular weight of approximately 354.31 g/mol.
Biological Activity Overview
Research indicates that derivatives of the pyrrolidine structure often exhibit significant biological activities, including:
- Antitubercular Activity : Similar compounds have shown promise as antitubercular agents by enhancing monoclonal antibody production while suppressing cell growth in cultured cells. These derivatives can increase glucose uptake and ATP levels in cells, indicating improved metabolic activity during antibody production .
- PARP Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit PARP (Poly (ADP-ribose) polymerase), an important enzyme in DNA repair mechanisms. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. This is particularly relevant in the context of drug development for cancer therapies .
Case Study 1: Antitubercular Properties
A study focused on a related pyrrole derivative demonstrated that it significantly increased the production of monoclonal antibodies in cell cultures while simultaneously suppressing cell growth. The compound was shown to enhance glucose uptake and ATP production, which are critical for maintaining cell viability and productivity during bioprocessing .
Case Study 2: PARP Inhibition
Research into quinoxaline-based derivatives indicated that structural modifications similar to those found in our target compound could enhance PARP inhibition. The IC50 values for these compounds ranged from 2.31 to 57.35 nM, indicating potent activity compared to standard inhibitors like Olaparib .
Comparative Analysis of Biological Activities
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O11/c30-21-4-5-22(31)28(21)20-3-1-2-19(18-20)26(35)27-9-11-37-13-15-39-17-16-38-14-12-36-10-8-25(34)40-29-23(32)6-7-24(29)33/h1-5,18H,6-17H2,(H,27,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLKNPCHCJFKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















